Muscarinic Binding Affinity: Detrusor vs. Parotid
In radioligand binding studies using 3H-QNB displacement from native human tissue muscarinic receptors, alvameline (Lu 25-109) demonstrated a small but consistent tissue-selectivity difference favoring bladder (detrusor) over salivary gland (parotid), a profile not observed with oxybutynin. Alvameline pKi in human detrusor was 6.5 ± 0.1 versus pKi 6.2 ± 0.1 in parotid gland (n=4 per tissue). By contrast, oxybutynin showed the opposite selectivity: pKi 8.2 ± 0.1 in detrusor versus pKi 8.5 ± 0.1 in parotid gland [1]. The absolute potency of alvameline was approximately 50-fold lower than oxybutynin at both tissues, which, combined with its unique tissue-selectivity direction, differentiates it as a research tool for studying bladder-vs-salivary gland muscarinic pharmacology.
Oxybutynin ratio = 0.96 (gland-preferred)
| Evidence Dimension | Muscarinic receptor binding affinity (pKi) in human detrusor vs. parotid gland via 3H-QNB displacement |
|---|---|
| Target Compound Data | pKi detrusor = 6.5 ± 0.1; pKi parotid = 6.2 ± 0.1 |
| Comparator Or Baseline | Oxybutynin: pKi detrusor = 8.2 ± 0.1; pKi parotid = 8.5 ± 0.1 |
| Quantified Difference | Alvameline detrusor/parotid pKi ratio = 1.05 (bladder-preferred); Oxybutynin detrusor/parotid pKi ratio = 0.96 (gland-preferred). Alvameline ~50-fold less potent than oxybutynin at both tissues. |
| Conditions | Human detrusor and parotid gland homogenates, 3H-QNB radioligand displacement, n=4 per tissue, data reported as pKi ± SEM |
Why This Matters
Researchers investigating tissue-selective antimuscarinic effects require compounds with defined affinity ratios across bladder and salivary tissues; alvameline's bladder-preferred profile (inverse to oxybutynin) makes it a valuable comparator tool for probing the structural determinants of differential tissue muscarinic receptor pharmacology.
- [1] Waldeck K, Larsson B, Sandberg B, Andersson K-E. Actions of the new antimuscarinic compound Lu 25-109 on isolated human and pig detrusor. Neurourol Urodyn. 2002;21(1):92-8. doi: 10.1002/nau.2124. PMID: 11835429. View Source
